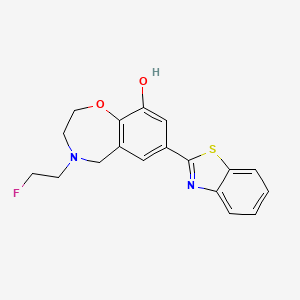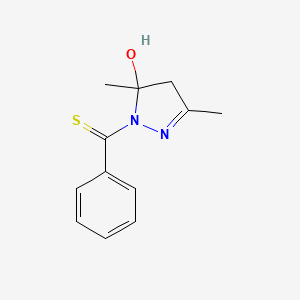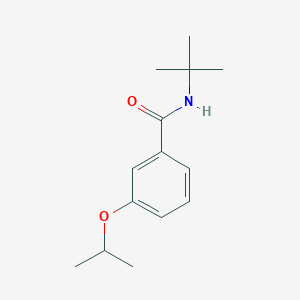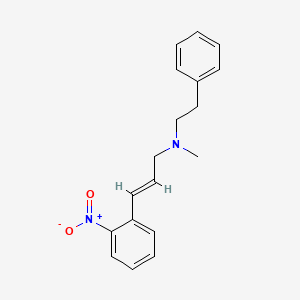![molecular formula C15H29N3O3S B5467068 N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5467068.png)
N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MPMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPMP belongs to the class of piperidinecarboxamides and has been shown to interact with various receptors in the nervous system.
作用機序
The exact mechanism of action of N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, studies have shown that it acts as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. These interactions may play a role in the compound's effects on the nervous system.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can modulate dopamine release in the brain and affect the activity of various neurotransmitters. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly specific compound that can be used to study the function of specific receptors in the nervous system. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of this compound in lab experiments. Its effects may be dose-dependent and may vary depending on the specific experimental conditions. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One potential application is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound's interactions with dopamine and sigma-1 receptors may make it a promising candidate for drug development.
Another potential area of research is in the study of the molecular mechanisms underlying the compound's effects on the nervous system. Further studies may help to elucidate the specific interactions between this compound and its target receptors and provide insights into the function of these receptors in the brain.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound interacts with various receptors in the nervous system and has been used as a tool compound to study the function of these receptors. While there are limitations to the use of this compound in lab experiments, it has several advantages and may have potential applications in the treatment of neurological disorders. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic uses.
合成法
The synthesis of N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves the reaction of 1-(methylsulfonyl)-4-piperidinecarboxylic acid with N-(1-pyrrolidinyl)propylamine. The reaction is typically carried out in the presence of a catalyst such as triethylamine and yields this compound as a white crystalline solid.
科学的研究の応用
N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in scientific research. It has been shown to interact with various receptors in the nervous system, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been used as a tool compound to study the function of these receptors and their potential role in various neurological disorders.
特性
IUPAC Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3S/c1-13(12-17-7-3-4-8-17)11-16-15(19)14-5-9-18(10-6-14)22(2,20)21/h13-14H,3-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULMEHPHXJRSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S*,4S*,5R*)-2-ethyl-5-(4-fluorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5466994.png)

![4-{2-[(diethylamino)(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5467009.png)
![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5467027.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5467031.png)

![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5467043.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)

![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
